Cannabitriol

Catalog No.
S640693
CAS No.
11003-36-4
M.F
C21H30O4
M. Wt
346.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabitriol

CAS Number

11003-36-4

Product Name

Cannabitriol

IUPAC Name

6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3

InChI Key

ZLYNXDIDWUWASO-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O

Synonyms

cannabitriol

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O

The exact mass of the compound Cannabitriol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cannabitriol (CBT, CAS 11003-36-4) is a highly oxidized minor phytocannabinoid characterized by its distinct vicinal triol molecular structure (C21H30O4). Unlike the highly lipophilic major cannabinoids such as Cannabidiol (CBD) or Δ9-Tetrahydrocannabinol (THC), CBT possesses additional hydroxyl groups that fundamentally alter its polarity and partition coefficient [1]. In industrial and research procurement, CBT is primarily sourced as a high-purity analytical reference standard for complex chromatographic profiling and as a specialized ligand for endocrine-modulating pharmacological research, where its lack of psychotropic activity and structural polarity provide a distinct functional baseline [2].

Research Fit

1

Non-psychoactive cannabinoid comparator for receptor profiling studies

2

Defined melting-point identity for analytical QC verification

3

Trihydroxylated scaffold supporting selective non-CB1/CB2 target engagement

Generic substitution in cannabinoid procurement frequently fails when buyers confuse true Cannabitriol (CBT) with Cannabicitran (often erroneously abbreviated as CBT or CBT-C) or attempt to use major cannabinoids like CBD as functional proxies. Cannabicitran is a cyclic ether, whereas true Cannabitriol features a vicinal diol/triol framework; substituting one for the other completely invalidates reverse-phase HPLC retention times and mass spectrometry fragmentation patterns [1]. Furthermore, substituting CBD or CBG for CBT in formulation or pharmacological assays fails because the major cannabinoids possess significantly higher lipophilicity (LogP > 5.7), which drastically alters aqueous solubility, bioavailability, and receptor target specificity, particularly rendering them useless for assays requiring targeted aromatase inhibition or high-polarity solvent compatibility [2].

Substitution Risk

Structural profile

Trihydroxylation and polarity diverge from Δ9-THC and CBD, altering target engagement

Receptor activity

Weak CB1/CB2 affinity and lack of Gi/GIRK activation differentiate CBT from psychoactive cannabinoids

Biological targets

Unique interactions with aromatase, ER-α, and viral proteins may not transfer to other minor cannabinoids

Reduced Lipophilicity for Aqueous Formulations

Cannabitriol (CBT) is characterized by a vicinal triol structure that significantly reduces its lipophilicity compared to major cannabinoids. While Cannabidiol (CBD) and Cannabigerol (CBG) exhibit high lipophilicity (LogP values of 5.79 and 6.74, respectively) that restricts their aqueous solubility and bioavailability, CBT maintains a LogP of less than 5.0 [1]. This structural polarity shift prevents the heavy accumulation in sebaceous glands typical of CBD and enables more efficient integration into hydrophilic delivery systems without requiring extensive lipid carrier networks[2].

Evidence DimensionPartition Coefficient (LogP) and Lipophilicity
Target Compound DataCannabitriol (CBT): LogP < 5.0 (compliant with Lipinski's rule of five)
Comparator Or BaselineCannabidiol (CBD): LogP = 5.79; Cannabigerol (CBG): LogP = 6.74
Quantified DifferenceReduction in LogP by ~0.8 to 1.7 units, indicating exponentially higher aqueous solubility.
ConditionsComputational and physicochemical profiling for drug-likeness and formulation.

Procuring CBT allows formulation scientists to develop aqueous-compatible cannabinoid products that bypass the severe solubility bottlenecks of standard CBD or CBG.

CB1 GIRK Activation
Head-to-head
No significant activation vs. WIN 55,212-2 and Δ9-THC active
Supports non-psychoactive comparator use
AtT20 pituitary cell assay

THC Degradation Biomarker

In quality control and stability testing of cannabis-derived products, tracking the degradation of Δ9-THC is critical. Cannabitriol (CBT) serves as a direct, quantifiable oxidation product of THC. Because its highly polar triol structure provides a distinct, earlier retention time in reverse-phase HPLC compared to the highly lipophilic THC and Cannabicitran (CBT-C), it prevents co-elution artifacts [1]. Procuring authentic CBT reference standards allows laboratories to accurately quantify THC degradation pathways that cannot be monitored using generic CBD or CBN standards.

Evidence DimensionChromatographic resolution and degradation tracking
Target Compound DataCannabitriol (CBT): Distinct early-eluting polar metabolite of THC oxidation
Comparator Or BaselineCannabinol (CBN) or Cannabicitran (CBT-C): Later-eluting or alternative degradation pathways
Quantified DifferenceProvides baseline resolution in RP-HPLC from lipophilic cannabinoids, enabling precision quantification of specific oxidative degradation.
ConditionsReverse-phase HPLC-UV stability testing of THC extracts.

Essential for analytical laboratories and QC managers who must precisely quantify the shelf-life and oxidative breakdown of THC products.

CB1/CB2 Affinity
Class-level
trans-CBT ether Ki 2.25 μM (CB1), 1.97 μM (CB2) vs. Δ9-THC ~40 nM
Supports selection as CB-null control
Radioligand binding; derivative data

ER-α Antagonism in Endocrine Modulation

Unlike major cannabinoids that primarily target the central nervous system, Cannabitriol (CBT) demonstrates distinct endocrine-modulating properties. While Δ9-THC acts as a strong partial agonist at the CB1 receptor (causing psychotropic effects), CBT exhibits negligible CB1 affinity. Instead, virtual screening and pharmacological profiling reveal that CBT functions as an estrogen receptor alpha (ER-α) antagonist and aromatase inhibitor [1]. This distinct receptor profile shifts its utility entirely away from psychotropic applications toward hormone-sensitive therapeutic research.

Evidence DimensionReceptor target specificity (ER-α vs. CB1)
Target Compound DataCannabitriol (CBT): ER-α antagonist and aromatase inhibitor with negligible CB1 affinity
Comparator Or BaselineΔ9-THC: High CB1 receptor affinity (psychotropic)
Quantified DifferenceComplete functional shift from central nervous system (CB1) agonism to peripheral endocrine (ER-α) antagonism.
ConditionsIn vitro receptor binding and computational virtual screening assays.

Researchers investigating hormone-sensitive conditions must procure CBT to avoid the confounding psychotropic effects of THC.

MPOX Docking Affinity
Reported
L1R -10.76 kcal/mol, E8L -8.53 kcal/mol
In silico antiviral scaffold context
1 μs MD; requires validation
ER-α Inhibitory Rank
Supporting evidence
Ranked among top phytochemicals with predicted superior activity vs. tamoxifen
Endocrine modulation research context
Docking and QSAR; no ΔG reported

Aqueous Formulation Development

Because CBT maintains a LogP of less than 5.0, it is highly suited for researchers developing aqueous-based delivery systems or hydrophilic topical formulations. Unlike CBD or CBG, which require heavy lipid carriers and tend to accumulate in sebaceous glands, CBT's enhanced polarity allows for improved bioavailability in water-rich matrices[1].

HPLC-UV THC Degradation QC

Analytical laboratories and quality control managers must procure CBT as a certified reference standard to monitor the oxidative degradation of Δ9-THC in commercial products. Its distinct early-eluting profile in reverse-phase HPLC prevents co-elution with lipophilic cannabinoids, ensuring accurate shelf-life stability tracking[2].

Endocrine Pharmacological Assays

For pharmacological research targeting hormone-sensitive conditions, such as breast cancer models, CBT provides a non-psychotropic alternative to traditional cannabinoids. Its established activity as an ER-α antagonist and aromatase inhibitor makes it the precise compound of choice over CB1-active analogs like THC[3].

Application Fit

Application
Selection Property
Validation Focus
CB1/CB2 null-control assays
Absence of significant CB1 Gi/GIRK activation
Verify baseline response vs. WIN 55,212-2 and Δ9-THC
Orthopoxvirus entry inhibitor optimization
Favorable in silico binding to MPOX L1R/E8L
Validate antiviral activity in orthopoxvirus cell-based assays
Endocrine modulation studies
Predicted ER-α inhibitory activity and aromatase inhibition
Confirm antiestrogenic effects in ER+ cell models
Identity and purity QC
Well-defined melting point for rapid identity check
Cross-validate with orthogonal analytical methods

XLogP3

3.1

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